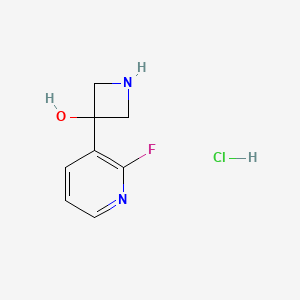

3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

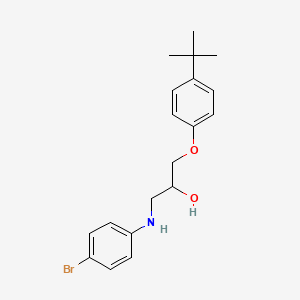

“3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride” is a chemical compound with the molecular formula C12H16FNO·HCl . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride” were not found, piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride” can be represented by the SMILES stringFC1=CC(CC2CNCCC2)=C(OC)C=C1.Cl . The InChI code for this compound is 1S/C12H16FNO.ClH/c1-15-11-6-2-5-10(12(11)13)9-4-3-7-14-8-9;/h2,5-6,9,14H,3-4,7-8H2,1H3;1H . Physical And Chemical Properties Analysis

“3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride” is a solid substance . It has a molecular weight of 245.72 . The compound is stored at room temperature .Scientific Research Applications

Anticancer Agents

Piperidine derivatives have shown promise as anticancer agents. For instance, researchers synthesized piperidine-embedded compounds with potent activity against androgen-refractory cancer cell lines (ARPC) . These compounds could potentially be explored further for their therapeutic efficacy in cancer treatment.

Dual Kinase Inhibitors

A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors targeting clinically relevant proteins: anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds may have applications in treating ALK- and ROS1-driven cancers .

Spiropiperidines in Drug Design

Spiropiperidines, a class of piperidine derivatives, exhibit interesting pharmacological properties. Researchers have explored their use in drug design due to their unique structural features. Investigating the potential of EN300-6488832 as a spiropiperidine-based scaffold could yield novel drug candidates .

Antiviral Agents

Given the importance of piperidines in medicinal chemistry, EN300-6488832 could be evaluated for antiviral activity. Researchers have previously identified piperidine derivatives with antiviral properties, making this an intriguing avenue for exploration .

Chemical Biology and Enzyme Modulation

Piperidine derivatives often serve as valuable tools in chemical biology. Their interactions with enzymes and receptors provide insights into biological processes. EN300-6488832 might find applications in enzyme modulation studies, aiding our understanding of cellular pathways.

For more in-depth information, you can refer to the review article on piperidine derivatives and their pharmacological applications here . If you have any specific questions or need additional details, feel free to ask!

Safety and Hazards

Future Directions

While specific future directions for “3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride” were not found, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The development of novel dual- or multi-target antidepressants is also a significant area of study .

properties

IUPAC Name |

3-(2-fluoro-3-methoxyphenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c1-15-11-6-2-5-10(12(11)13)9-4-3-7-14-8-9;/h2,5-6,9,14H,3-4,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQMDCAHSUHSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-3-methoxyphenyl)piperidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2696252.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2696254.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)

![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)

![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)